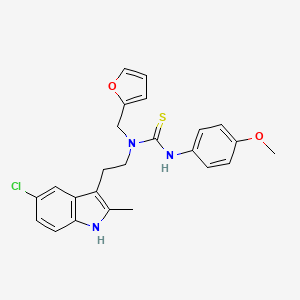

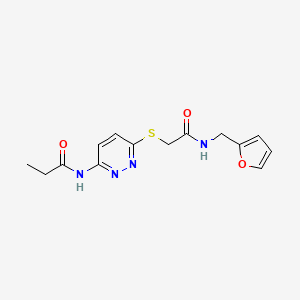

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyridazine derivative with a furan ring and an amide group. Pyridazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-allergic, diuretic, antitumor, anti-HIV, and cardiovascular effects .

Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific conditions and reagents used. As an example, the starting material 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile was reacted with benzylidene malononitrile in refluxing ethoxide solution, resulting in the formation of 5-ethoxypyrimidine derivative .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Reactivity One stream of research focuses on the synthesis of various heterocyclic compounds based on furan derivatives. For instance, El-Essawy and Rady (2011) demonstrated the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its subsequent reactions to afford N-alkylated products, leading to the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles derivatives (El-Essawy & Rady, 2011). These methodologies highlight the versatility of furan-based compounds in synthesizing a wide range of heterocyclic structures, potentially including N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide derivatives.

Biological Applications On the biological front, derivatives of furan and related heterocycles have been investigated for their potential antimicrobial and anti-inflammatory properties. For example, novel dicationic imidazo[1,2-a]pyridines, including furan derivatives, have been synthesized and evaluated for their antiprotozoal activities, demonstrating significant in vitro and in vivo efficacy against protozoan pathogens (Ismail et al., 2004). Such studies suggest that this compound may also have potential for development as a therapeutic agent, pending further investigation into its biological activities.

Material Science and Sensing Applications In the realm of materials science, furan-based compounds have been explored for their applications in sensing and drug delivery. Panja, Ghosh, and Ghosh (2018) designed and synthesized furan-based pyridine/pyridinium bisamides, investigating their properties as supramolecular gelators and their potential in metal ion sensing and drug release (Panja, Ghosh, & Ghosh, 2018). These findings open avenues for employing this compound and its analogs in developing novel materials for chemical sensing and controlled release applications.

Wirkmechanismus

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .

Biochemical Pathways

Similar compounds have shown to inhibit the expression of collagen, a key component in fibrotic pathways .

Result of Action

Similar compounds have shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential anti-fibrotic effects.

Eigenschaften

IUPAC Name |

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-2-12(19)16-11-5-6-14(18-17-11)22-9-13(20)15-8-10-4-3-7-21-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUIUJNWGHRNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)

![N-(cyanomethyl)-N,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2725599.png)

![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)